5-Nitrothiophen-2-ol
Overview
Description
5-Nitrothiophen-2-ol is an organic compound with the molecular formula C4H3NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a hydroxyl group (-OH) at the 2-position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
5-Nitrothiophen-2-ol is a component of the drug SR-9009, which is a REV-ERB agonist . REV-ERB is a nuclear receptor that plays a crucial role in regulating circadian rhythms and metabolism .
Mode of Action
As a REV-ERB agonist, this compound increases the constitutive repression of genes regulated by REV-ERB . This interaction with its targets leads to changes in the regulation of circadian rhythms and metabolism .
Biochemical Pathways
It is known that rev-erb agonists like sr-9009 can influence various metabolic processes, including lipid and glucose metabolism, and the immune response .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The action of this compound can lead to various molecular and cellular effects. For instance, SR-9009, which contains this compound, has been shown to be specifically lethal to cancer cells and oncogene-induced senescent cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, storage conditions can affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, like 5-Nitrothiophen-2-ol, are important for biological systems and material chemistry . They can replace benzene in the structure of drug candidates to better fit their biological receptor sites, and may also cause changes in properties such as solubility, bioavailability, and metabolic function of the molecule .
Cellular Effects
A compound named N’-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide (FBZC), which contains a 5-nitrothiophen-2-yl group, has been studied for its effects on breast cancer cells . FBZC induced reactive oxygen species (ROS) and lipid peroxidation, together with a significant inhibition of superoxide dismutase, glutathione reductase and total glutathione levels
Dosage Effects in Animal Models
A compound named SR9009, which contains a 5-nitrothiophen-2-yl group, has shown some promising effects in animal studies
Subcellular Localization
Studying the subcellular localization of proteins using microscopy has been instrumental in understanding cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrothiophen-2-ol typically involves the nitration of thiophenol derivatives. One common method is the nitration of 2-thiophenol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrothiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-nitrothiophene-2-one.
Reduction: The nitro group can be reduced to an amino group, yielding 5-amino-2-thiophenol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products:
Oxidation: 5-Nitrothiophene-2-one
Reduction: 5-Amino-2-thiophenol
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
5-Nitrothiophen-2-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 5-Nitrothiophene-2-carboxylic acid
- 5-Nitrothiophene-2-sulfonic acid
- 2-Nitrothiophenol
Comparison: 5-Nitrothiophen-2-ol is unique due to the presence of both a nitro and hydroxyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its biological activity .
Properties
IUPAC Name |
5-nitrothiophen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S/c6-4-2-1-3(9-4)5(7)8/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWEXWXFCWNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609503 | |
Record name | 5-Nitrothiophene-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550379-21-0 | |
Record name | 5-Nitrothiophene-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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